L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine
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Overview
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine is a complex peptide compound It is composed of multiple amino acids, including leucine, ornithine, alanine, valine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine involves multiple steps, starting with the protection of amino groups and the activation of carboxyl groups. The peptide bonds are formed through condensation reactions, typically using reagents such as carbodiimides or active esters. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is efficient and scalable, making it suitable for large-scale production. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine has several scientific research applications:
Chemistry: It can be used as a model compound for studying peptide synthesis and modification techniques.
Biology: This peptide can serve as a substrate for enzymatic studies, helping to elucidate the mechanisms of proteases and other enzymes.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: It can be utilized in the development of biomaterials and as a standard for analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine
- N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-valylglycine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
184953-24-0 |
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Molecular Formula |
C31H59N13O8 |
Molecular Weight |
741.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H59N13O8/c1-15(2)13-19(32)26(49)42-21(10-8-12-38-31(35)36)28(51)43-20(9-7-11-37-30(33)34)27(50)41-17(5)24(47)40-18(6)25(48)44-23(16(3)4)29(52)39-14-22(45)46/h15-21,23H,7-14,32H2,1-6H3,(H,39,52)(H,40,47)(H,41,50)(H,42,49)(H,43,51)(H,44,48)(H,45,46)(H4,33,34,37)(H4,35,36,38)/t17-,18-,19-,20-,21-,23-/m0/s1 |
InChI Key |
WHJRBMDPRGZDTO-JYAZKYGWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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